molecular formula C21H32N4O B14985589 3-methyl-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide

3-methyl-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide

Cat. No.: B14985589
M. Wt: 356.5 g/mol
InChI Key: DVXRUVRPGWCYIA-UHFFFAOYSA-N
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Description

3-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a benzodiazole moiety, and a butanamide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine or its derivatives.

    Incorporation of the Butanamide Group: The final step involves the acylation of the intermediate compound with butanoyl chloride or a similar reagent to form the butanamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 1H-benzimidazole and 2-aminobenzimidazole share structural similarities.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and N-methylpiperidine are structurally related.

Uniqueness

3-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H32N4O

Molecular Weight

356.5 g/mol

IUPAC Name

3-methyl-N-[2-(piperidin-1-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]butanamide

InChI

InChI=1S/C21H32N4O/c1-15(2)12-21(26)22-17-8-9-19-18(13-17)23-20(25(19)16(3)4)14-24-10-6-5-7-11-24/h8-9,13,15-16H,5-7,10-12,14H2,1-4H3,(H,22,26)

InChI Key

DVXRUVRPGWCYIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCCC3)C(C)C

Origin of Product

United States

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